4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGYHZIXCUAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690539 | |
| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-99-9 | |
| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is constructed via palladium-catalyzed coupling between 3-fluoro-4-bromobenzoic acid and 3-chloro-4-fluorophenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (2 mol%) in a 1:1.2 molar ratio of boronic acid to bromide, dissolved in degassed toluene/ethanol (3:1) at 80°C for 12 hours. Post-reaction purification via silica column chromatography (ethyl acetate/hexane, 1:4) yields 78–82% product. Challenges include boronic acid hydrolysis, mitigated by anhydrous reaction conditions.
Nucleophilic Aromatic Substitution
Alternative routes employ 3,4-dichloronitrobenzene as a precursor. Fluorine displacement at 120°C with cesium fluoride in DMF introduces the 4-fluoro group (90% yield). Subsequent hydrogenation over 10% Pd/C in methanol at 25°C under H₂ (3 atm) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield 3-chloro-4-fluoroaniline. This intermediate undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride (AlCl₃ catalyst) to form the biphenyl ketone, oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Functional Group Introduction and Modification
Carboxylation Strategies
Direct carboxylation of the pre-assembled biphenyl skeleton is achieved via CO₂ insertion using Cu(I)-phenanthroline catalysts. In a stainless-steel autoclave, 4-(3-chloro-4-fluorophenyl)-3-fluorobenzene reacts with CO₂ (20 bar) at 150°C, yielding 70–75% carboxylic acid after 24 hours. Selectivity for the 3-fluoro position is ensured by steric hindrance from the adjacent chloro group.
Halogen Retention Under Acidic Conditions
The stability of chlorine and fluorine substituents during hydrolysis is pH-dependent. Reactions in 2M HCl at 60°C for 6 hours show <5% dehalogenation, confirmed by ¹⁹F NMR. In contrast, alkaline conditions (pH >10) promote fluorine displacement, necessitating neutral workup protocols.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
A telescoped process integrates Suzuki coupling, carboxylation, and purification in a continuous flow reactor. Residence times of 8 minutes per step at 100°C and 50 bar increase throughput by 40% compared to batch methods. Solvent recycling (toluene and DMF) reduces waste by 65%, with a final purity of 98.5% after recrystallization from ethanol/water.
Catalytic System Recycling
Pd/C catalysts from hydrogenation steps are recovered via microfiltration and reactivated by washing with 0.1M HNO₃, maintaining 95% activity over 10 cycles. This reduces Pd consumption from 2.0 kg/ton to 0.3 kg/ton, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
LC-MS/MS identifies major byproducts as dechlorinated (m/z 233.03) and decarboxylated (m/z 224.98) derivatives, constituting <0.5% of total yield when reaction temperatures are kept below 85°C.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 82 | 99.2 | 1200 | High |
| Nucleophilic Substitution | 90 | 98.5 | 950 | Moderate |
| Continuous Flow | 85 | 98.7 | 1100 | Very High |
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Impact of Substituent Position and Type
Halogenation Patterns
- In contrast, the 3,5-difluorophenyl analog (Table 1) may exhibit stronger π-π stacking due to symmetric fluorine placement .
- Steric Considerations : Replacing the 4-fluorine in the phenyl group with a methoxy (as in 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid) introduces bulkier substituents, which could hinder binding in sterically sensitive targets .
Functional Group Modifications
- Acetylated Derivatives : The acetyl group in 4-(3-Acetylphenyl)-3-fluorobenzoic acid allows for further conjugation (e.g., hydrazone formation, as in ), expanding utility in prodrug design .
- Cinnamic Acid Analog : 3-Chloro-4-fluorocinnamic acid () features a conjugated acrylic acid chain, enabling photochemical applications or polymer synthesis .
Biological Activity
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a synthetic aromatic compound notable for its potential applications in medicinal chemistry. Characterized by a complex structure featuring both chloro and fluoro substituents, this compound has been the subject of various studies aimed at elucidating its biological activity, particularly its interactions with proteins involved in critical biological pathways, such as cancer.
- Molecular Formula : C15H12ClF2O2
- Molecular Weight : 298.71 g/mol
- Structure : The compound consists of a benzoic acid moiety substituted with a chlorinated and fluorinated phenyl group.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest potential interactions with proteins involved in cancer pathways, particularly the MDM2 protein. MDM2 is known to regulate the p53 tumor suppressor, making it a significant target in cancer therapy. Compounds with similar structures have shown promising binding affinities, indicating that further research could reveal significant therapeutic potentials.
Biological Activity
- Anticancer Properties :
- Initial studies indicate that this compound may inhibit MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells. This property positions it as a potential lead compound in anticancer drug development.
- Antimicrobial Activity :
- Although specific data on antimicrobial activity is limited, compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally related compounds. The following table summarizes some of these compounds along with their similarity indices:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Structure | 0.89 |
| 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | Structure | 0.89 |
| N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide | Structure | 0.87 |
These compounds often share similar biological targets but may exhibit differing levels of activity due to variations in their substituent positions and types.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:
- A study highlighted the design of spirooxindoles as potent MDM2 inhibitors, demonstrating how modifications to related structures can enhance biological activity .
Additionally, ongoing investigations aim to optimize the compound's pharmacokinetic properties, including solubility and metabolic stability, which are crucial for effective therapeutic application.
Q & A
Basic: What are the optimal synthetic routes for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound can be approached via two primary routes:
- Catalytic Chlorination : Chlorination of precursor benzoic acid derivatives using FeCl₃ as a catalyst under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Yield optimization requires precise stoichiometric ratios and monitoring of reaction progress via TLC or HPLC .
- Enzymatic Coupling : Inspired by cephalosporin synthesis, enzymatic methods (e.g., using esterases or lipases) can reduce hydrolysis side reactions. Key variables include pH (6.5–7.5), enzyme concentration, and incubation time (12–24 hours). In situ product removal may enhance yields .
Optimization Strategy : Use a factorial design to test variables (temperature, catalyst/enzyme load, solvent polarity) and analyze outcomes via ANOVA.
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
Methodological Answer:
- HPLC-PDA : High-performance liquid chromatography with photodiode array detection (≥99% purity threshold) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic regiochemistry. Deuterated DMSO or CDCl₃ are preferred solvents .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode validates molecular weight (e.g., [M-H]⁻ ion at m/z 292.01) and detects halogen isotopic patterns .
Advanced: How do substituent variations at the phenyl and benzoic acid moieties influence biological activity, and what experimental approaches validate these structure-activity relationships (SAR)?
Methodological Answer:
- SAR Design : Synthesize derivatives with substituents at the 3-fluoro (e.g., -OH, -CF₃) or 4-fluorophenyl (e.g., -Cl, -OCH₃) positions. Compare activities in bioassays (e.g., enzyme inhibition or cellular uptake) .
- Validation Workflow :
- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- In Vitro Assays : Test derivatives in dose-response curves (IC₅₀ determination) and correlate with computational predictions.
- Metabolic Stability : Assess plasma/tissue half-lives using liver microsome models .
Advanced: How can researchers resolve contradictions in reported synthesis yields when comparing enzymatic vs. traditional catalytic methods?
Methodological Answer:
- Variable Analysis :
- Resolution Strategy : Conduct head-to-head comparisons under standardized conditions (solvent, temperature, substrate concentration). Use DOE (Design of Experiments) to identify critical factors (e.g., enzyme purity vs. catalyst activity).
Advanced: What methodologies are recommended for studying surface adsorption and environmental interactions of this compound in controlled laboratory settings?
Methodological Answer:
- Adsorption Studies :
- Microscopic Imaging : Employ AFM or TEM to visualize compound adsorption on silica or polymer surfaces. Quantify adsorption isotherms using quartz crystal microbalance (QCM) .
- Environmental Reactivity : Simulate indoor/outdoor conditions (humidity, UV exposure) in chamber studies. Analyze degradation products via LC-MS/MS .
- Oxidation Pathways : Investigate interactions with ozone or NOx using flow reactors and monitor reaction kinetics via FTIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
